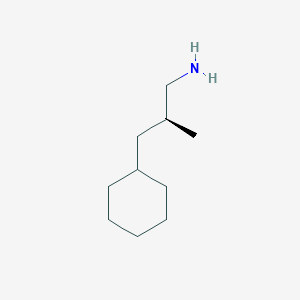

(2S)-3-Cyclohexyl-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-3-cyclohexyl-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGVMMURYISEFJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclohexyl-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexyl bromide and 2-methylpropan-1-amine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the amine, facilitating nucleophilic substitution.

Procedure: The deprotonated amine attacks the cyclohexyl bromide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclohexyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Cyclohexyl ketones or aldehydes.

Reduction: Cyclohexyl alcohols.

Substitution: Various substituted amines.

Scientific Research Applications

(2S)-3-Cyclohexyl-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclohexyl-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chloroethylamine Derivatives

Compounds with chloroethylamine moieties, such as N-(2-chloroethyl)-N-methylpropan-2-amine (CAS 408326-30-7), share structural similarities in branching and alkylamine groups. Key differences include:

Table 1: Chloroethylamine Comparisons

Cyclohexyl-Containing Amines

Cyclohexyl-2-methyl-N-(2-(pyridin-3-yl)ethyl)propan-1-amine (4g)

- Synthesis : Synthesized via visible-light-mediated reductive coupling (35% yield after purification) using cyclohexanecarboxaldehyde and isopropyl iodide .

- Analytical Data : HRMS (C₁₇H₂₉N₂ [M+H]⁺: 261.2330) and NMR shifts (e.g., cyclohexyl protons at δ 1.0–1.8 ppm) provide benchmarks for structural validation .

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)

- Functional Group: A cyclohexanone core with isopropylamino and methoxyphenyl substituents .

- Pharmacological Relevance : The ketone group may reduce membrane permeability compared to amines, altering bioavailability.

Table 2: Cyclohexyl Amine Derivatives

Branched Alkylamines with Bioactive Potential

Nitrosoureas (e.g., BCNU)

- Lipophilicity : Critical for crossing the blood-brain barrier, as demonstrated in intracerebral L1210 leukemia models .

- Mechanism : Alkylation and carbamoylation, akin to chloroethylamines .

3-Methyl-1-(2-propyn-1-yl)-2-cyclohexen-1-amine

Biological Activity

(2S)-3-Cyclohexyl-2-methylpropan-1-amine, also known as cyclohexylmethylamine, is a chiral amine that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to a range of effects that merit detailed exploration.

- Molecular Formula : C10H21N

- Molecular Weight : 171.29 g/mol

- Structure : The compound features a cyclohexyl group attached to a methylpropanamine backbone, contributing to its unique pharmacological properties.

Research indicates that this compound may act primarily as a monoamine neurotransmitter modulator. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacological Effects

-

Central Nervous System (CNS) Activity :

- Studies have shown that compounds similar to this compound exhibit stimulant effects on the CNS, potentially increasing alertness and energy levels.

- It may also possess anxiolytic properties, which could be beneficial in treating anxiety disorders.

- Antitumor Potential :

- Toxicity and Safety :

Study 1: CNS Effects

A study examining the effects of this compound on rodent models demonstrated increased locomotor activity, indicative of stimulant effects. Behavioral assays showed significant alterations in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines revealed that this compound exhibits cytotoxic effects at certain concentrations. The mechanism appears to involve sigma receptor activation, leading to apoptosis in resistant tumor cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.